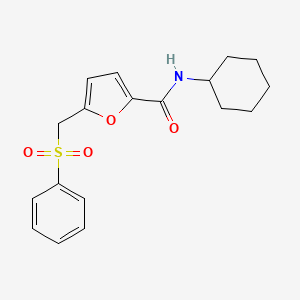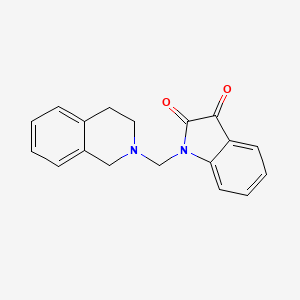
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione, also known as Cgp-52432, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
Wirkmechanismus
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to inhibition of cell growth, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on PKC, this compound has been shown to modulate other signaling pathways including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. It has also been shown to inhibit the activity of the transcription factor NF-kB, which plays a key role in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PKC, with minimal off-target effects. It is also cell-permeable and can be administered in vitro and in vivo. However, like all small molecule inhibitors, this compound has limitations including potential toxicity, lack of specificity, and variable pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties. Another area is the investigation of the role of PKC in other diseases such as autoimmune disorders and infectious diseases. Finally, the use of this compound in combination with other therapeutic agents may have synergistic effects and improve treatment outcomes.
Synthesemethoden
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione involves a multi-step process starting with the condensation of 2,3-dioxoindoline with 2-amino-3,4-dihydroisoquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then subjected to a series of reactions including reduction, acetylation, and oxidation to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKC has been shown to be overexpressed and hyperactivated, leading to increased cell proliferation and survival. Inhibition of PKC by this compound has been demonstrated to induce apoptosis and inhibit tumor growth in preclinical models of breast, prostate, and pancreatic cancer.
In cardiovascular disease, PKC has been implicated in the pathogenesis of atherosclerosis, restenosis, and heart failure. This compound has been shown to inhibit PKC-mediated smooth muscle cell proliferation and migration, as well as reduce neointimal formation in animal models of arterial injury.
In neurological disorders, PKC has been implicated in synaptic plasticity, learning, and memory. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-15-7-3-4-8-16(15)20(18(17)22)12-19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEBWTIOANEZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)
![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
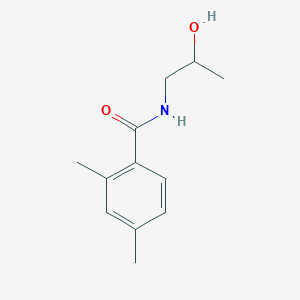
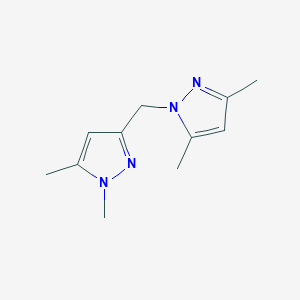

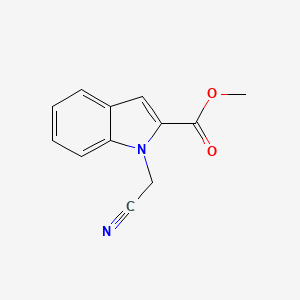
![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
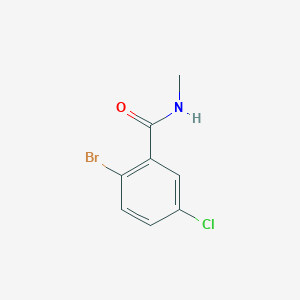

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
